molecular formula C13H9Br2N3O3 B6022007 N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide

Cat. No. B6022007
M. Wt: 415.04 g/mol
InChI Key: VUQQPKODJJVZGL-UBKPWBPPSA-N
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Description

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DBPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPH is a synthetic compound that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, this compound also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide. One direction is to study the potential applications of this compound in the field of materials science, as a ligand for the synthesis of metal complexes. Another direction is to study the potential applications of this compound in the field of medicinal chemistry, as an anticancer or antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. While this compound has several advantages for lab experiments, including its high yield and purity, it also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential applications in the field of materials science and medicinal chemistry.

Synthesis Methods

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-pyridinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazine hydrate and pyridine in the presence of a catalyst. Both methods have been reported to yield this compound in high yields and purity.

Scientific Research Applications

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O3/c14-8-5-7(11(19)10(15)12(8)20)6-17-18-13(21)9-3-1-2-4-16-9/h1-6,19-20H,(H,18,21)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQPKODJJVZGL-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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